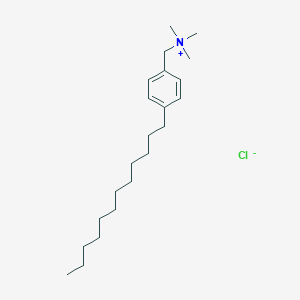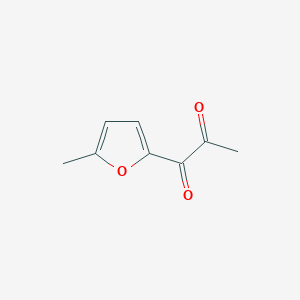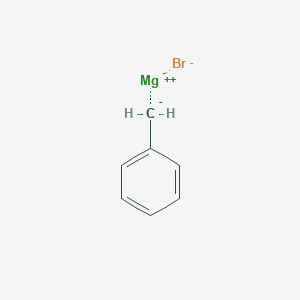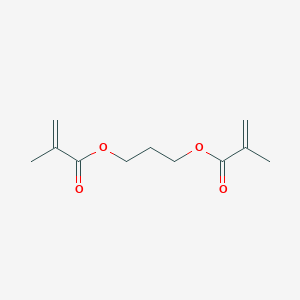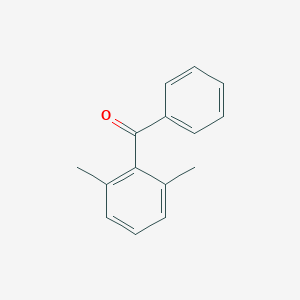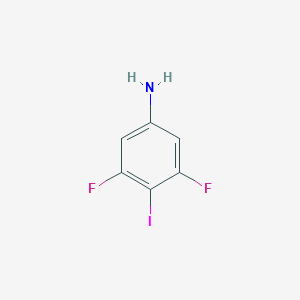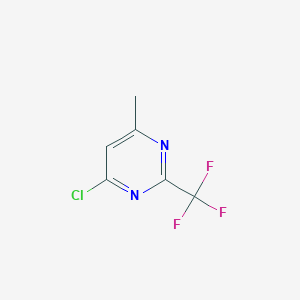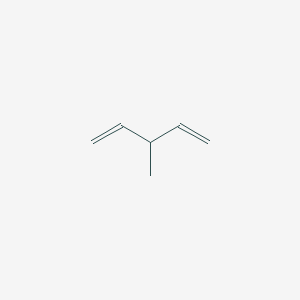
3-Methyl-1,4-pentadiene
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3-Methyl-1,4-pentadiene involves polymerization processes that have been optimized to produce polymers with desired structural configurations. For instance, 3-Methyl-1,3-pentadiene can be polymerized using specific catalytic systems to yield crystalline polymers predominantly consisting of cis-1,4 units. Such polymers have been found to possess isotactic structures, as confirmed by NMR and X-ray analyses (Ricci et al., 1995).
Molecular Structure Analysis
The molecular structure of polymers derived from 3-Methyl-1,4-pentadiene has been extensively analyzed using techniques like NMR, DSC, and X-ray diffraction. These studies reveal that polymers such as isotactic cis-1,4-poly(3-methyl-1,3-pentadiene) exhibit polymorphic modifications, indicating a complex molecular structure (Ricci et al., 1995).
Chemical Reactions and Properties
3-Methyl-1,4-pentadiene's reactivity has been explored in various chemical reactions, including polymerization and cycloadditions. The compound's ability to form stereoregular polymers with specific configurations, such as isotactic or syndiotactic structures, highlights its versatile chemical properties. For example, polymerization with Fe(bipy)2Cl2−MAO systems results in highly stereoregular polymers with E-1,2 structures (Ricci et al., 2007).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Polymers : 3-Methyl-1,3-pentadiene has been polymerized to form crystalline polymers consisting of cis-1,4 units. These polymers exhibit an isotactic structure, confirmed by NMR and X-ray analyses, and exist in polymorphic modifications (Ricci, Zetta, Porri, & Meille, 1995).
Polymorph Structures : The structures of two polymorphs of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) were investigated, combining crystallographic analysis and energy calculations (Ferro, Brückner, Meille, & Ragazzi, 1991).
Stereospecific Polymerization : The effect of substituents on the stereospecific polymerization of 1,3-diolefins was explored. Polymers from 4-methyl-1,3-pentadiene with almost exclusively 1,2 units were created, demonstrating crystallinity due to isotactic sequences (Porri & Gallazzi, 1966).
Isotactic and Syndiotactic Poly(3-methyl-1,3-pentadiene) : Research on polymerization with different catalyst systems has led to the creation of crystalline, isotactic 1,2-poly(E-3-methyl-1,3-pentadiene)s and highly stereoregular syndiotactic E-1,2-poly(3-methyl-1,3-pentadiene) (Ricci et al., 2009; Ricci et al., 2007).
Radiation-Induced Polymerization : The radiation-induced polymerization of 3-methyl-1,3-pentadiene in deoxycholic acid produced optically active polymers, mainly trans-1,4 poly(3-methyl-1,4-pentadiene) (Cataldo, Ursini, & Angelini, 2010).
Dehydra-Decyclization of 2-Methyltetrahydrofuran to Pentadienes : A study demonstrated the conversion of 2-methyltetrahydrofuran to pentadienes, including 1,3-pentadiene and 1,4-pentadiene, on boron-containing zeolites, highlighting the potential for biomass-derived monomer production (Kumar et al., 2020).
Microstructure Analysis : The microstructure of polymers such as poly-1.3-pentadiene was studied using NMR and IR spectroscopy, providing insights into the chemical shifts and sequences in these polymers (Inomata, 1970).
Isotactic trans-1,4 Polymers : Research on crystalline polymers of 1,3-pentadiene composed of trans-1,4 units showed the possibility of obtaining optically active polypentadienes using specific polymerization catalysts (Natta, Porri, Corradini, Zanini, & Ciampelli, 1961).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methylpenta-1,4-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-6H,1-2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQUUYYDRTYXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061496 | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,4-pentadiene | |
CAS RN |
1115-08-8 | |
| Record name | 3-Methyl-1,4-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Pentadiene, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpenta-1,4-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYL-1,4-PENTADIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO4JZ46543 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



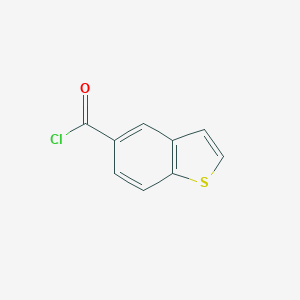
![10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)phenothiazine HCl](/img/structure/B74668.png)
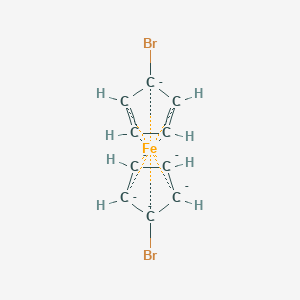
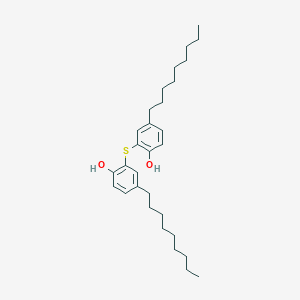

![(19E,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;(19Z,21E,23E,25E,27E,29E,31E)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,9,11,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B74677.png)

